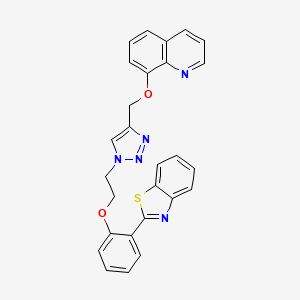
Antifungal agent 16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 16 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a wide range of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 16 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps involve the introduction of functional groups that enhance the antifungal activity. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in the industrial production process. Quality control measures are also implemented to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions: Antifungal Agent 16 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, enhancing the compound’s antifungal properties.
科学的研究の応用
Antifungal Agent 16 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antifungal mechanisms and develop new antifungal agents.
Biology: Employed in research to understand fungal cell biology and the impact of antifungal agents on cellular processes.
Medicine: Investigated for its potential use in treating fungal infections in humans and animals. Clinical trials have shown promising results in combating resistant fungal strains.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various industrial settings.
作用機序
Antifungal Agent 16 exerts its effects by targeting specific pathways in fungal cells. It primarily inhibits the synthesis of ergosterol, a crucial component of the fungal cell membrane. By disrupting ergosterol synthesis, the compound compromises the integrity of the cell membrane, leading to increased permeability and cell death. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway, such as squalene epoxidase and lanosterol 14α-demethylase.
類似化合物との比較
Azoles: Fluconazole, itraconazole, voriconazole.
Polyenes: Amphotericin B, nystatin.
Echinocandins: Caspofungin, micafungin, anidulafungin.
Comparison: Antifungal Agent 16 is unique in its specific targeting of ergosterol synthesis, similar to azoles. it has shown a broader spectrum of activity and lower toxicity compared to some azoles. Unlike polyenes, which bind directly to ergosterol, this compound inhibits its synthesis, reducing the risk of resistance development. Compared to echinocandins, which target the fungal cell wall, this compound’s mechanism of action provides an alternative approach, making it a valuable addition to the antifungal arsenal.
特性
分子式 |
C27H21N5O2S |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
2-[2-[2-[4-(quinolin-8-yloxymethyl)triazol-1-yl]ethoxy]phenyl]-1,3-benzothiazole |
InChI |
InChI=1S/C27H21N5O2S/c1-3-11-23(21(9-1)27-29-22-10-2-4-13-25(22)35-27)33-16-15-32-17-20(30-31-32)18-34-24-12-5-7-19-8-6-14-28-26(19)24/h1-14,17H,15-16,18H2 |
InChIキー |
XRBOROCURGRULE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCCN4C=C(N=N4)COC5=CC=CC6=C5N=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



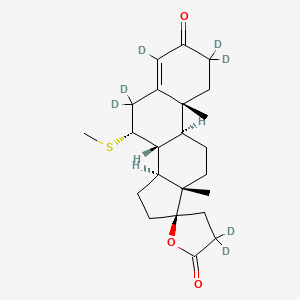
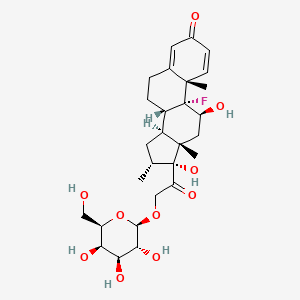

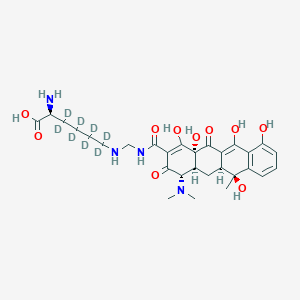

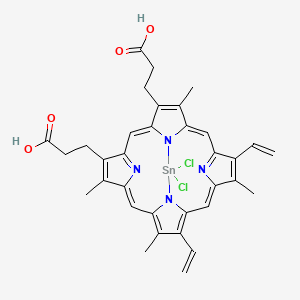

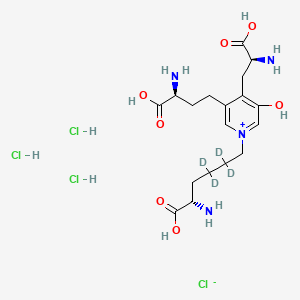
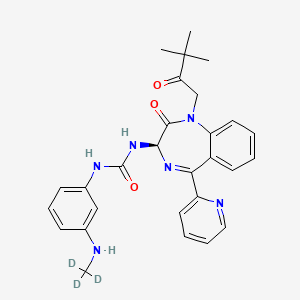
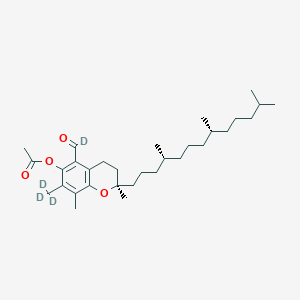
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)


